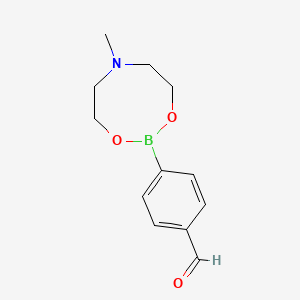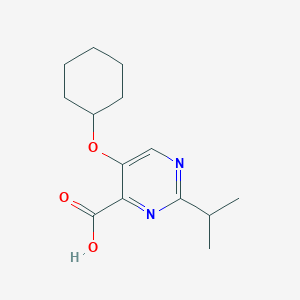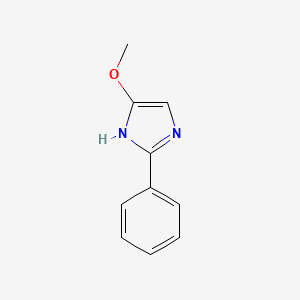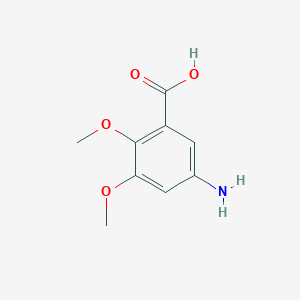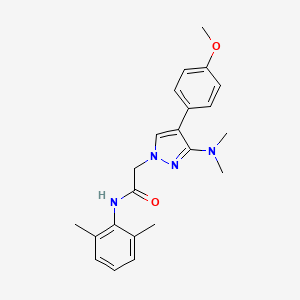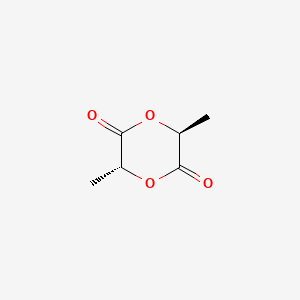
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Overview
Description
“1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-” is also known as 3,6-Dimethyl-1,4-dioxane-2,5-dione or rac-lactide . It is a 50:50 racemic mixture of D- and L-Lactide . This compound is a lactone derived from lactic acid and has attracted significant interest in academia and commercial applications due to its derivation from abundant renewable resources .
Synthesis Analysis
Rac-lactide can be readily polymerized via ring-opening polymerization, using a variety of metal or organocatalysts, yielding poly(D,L-lactide) . While the resulting polymer is generally amorphous, the use of stereospecific catalysts can lead to heterotactic PLA, which exhibits some degree of crystallinity .Molecular Structure Analysis
The molecular formula of 3,6-Dimethyl-1,4-dioxane-2,5-dione is C6H8O4 . Its molecular weight is 144.13 . The IUPAC Standard InChI is InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 .Chemical Reactions Analysis
3,6-Dimethyl-1,4-dioxane-2,5-dione can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate . It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .Physical And Chemical Properties Analysis
3,6-Dimethyl-1,4-dioxane-2,5-dione appears as crystals . It has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . The storage temperature is 2-8°C .Scientific Research Applications
Autoassembly of Cage Structures
1,4-Dimethyl-2,5-dioxabicyclo[2.2.2]octane-3,6-dione, a derivative of 1,4-Dioxane-2,5-dione, was studied for its molecular structure through X-ray diffraction analysis. This compound demonstrated a unique synchro(+,+,+)-twist conformation, highlighting its potential in the study of molecular assembly and structure formation in chemistry (Zolotoi et al., 1994).
Synthesis and Polymerisation from L-Ascorbic and D-Isoascorbic Acids
Research on the synthesis of novel 1,4-dioxane-2,5-dione-type monomers derived from l-ascorbic and d-isoascorbic acids led to the development of three distinct monomers. The ring-opening homopolymerisation and copolymerisation of these monomers indicate their significance in polymer science for creating amorphous, thermally stable polymers (Bueno, Molina, & Galbis, 2009).
Toughening Polylactide with Bifunctional Monomers
A study conducted on a bifunctional lactide derivative synthesized from L-lactide showed its application in toughening polylactide. This was achieved through ring-opening and ring-opening metathesis polymerization, leading to the creation of high molecular weight and high Tg polymers. This research is pivotal in enhancing the mechanical properties of polymeric materials (Jing & Hillmyer, 2008).
Crystal Structure Analysis
The crystal and molecular structures of 5-R derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione were determined, providing valuable insights into the conformational aspects of these compounds. This research is significant in the field of crystallography and molecular design (Coppernolle et al., 2010).
Preparation and Characterization of Substituted Polylactides
Research on the polymerization of various substituted glycolides like ethylglycolide and isobutylglycolide, resulted in high molecular weight polymers with diverse thermal properties. This study is essential for developing new materials with specific physical properties for industrial applications (Yin & Baker, 1999).
Synthesis and Organocatalytic Ring-Opening
Polymerization of Cyclic Esters Derived from L-Malic AcidThe synthesis of cyclic esters derived from l-malic acid, such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) and malide, was explored. These compounds were used in ring-opening polymerization (ROP) studies, demonstrating the feasibility of controlled ROP in the presence of side-chain esters. This research contributes to the field of biodegradable polymer synthesis, with potential applications in medical and environmental technologies (Pounder & Dove, 2010).
Safety and Hazards
properties
IUPAC Name |
(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85075-50-9, 227186-48-3 | |
| Details | Compound: meso-Lactide homopolymer | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85075-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: meso-Lactide homopolymer | |
| Record name | meso-Lactide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227186-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80873991 | |
| Record name | trans-Lactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |
CAS RN |
13076-19-2 | |
| Record name | meso-Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Lactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

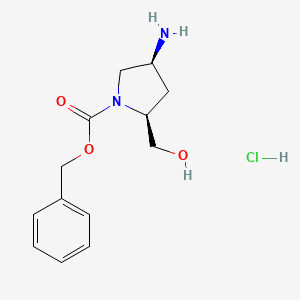
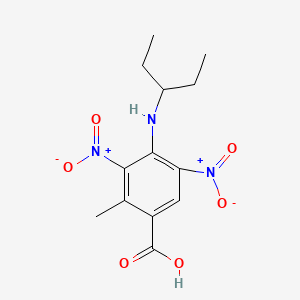



![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)


